Fmoc-Phe-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester) is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have numerous applications in drug discovery and development [].
Fmoc-Phe-OPPS serves as a protected amino acid derivative. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino acid's N-terminus (free amino group) during peptide chain assembly. This ensures that only the desired amino acid participates in peptide bond formation at each step of the synthesis []. The pentafluorophenyl (OPfp) group activates the C-terminus (carboxyl group) of the amino acid, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thus facilitating peptide bond formation.
After each amino acid coupling step in SPPS, the Fmoc protecting group is selectively removed using mild acidic conditions, allowing the next amino acid to be introduced. This cycle of coupling and deprotection is repeated until the desired peptide sequence is obtained [].
Fmoc-Phe-OPfp, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine p-nitrophenyl ester, is a chemical compound primarily used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino groups during the synthesis of peptides. The compound has a molecular formula of C30H20F5NO4 and a molecular weight of approximately 525.48 g/mol .
While specific biological activities of Fmoc-Phe-OPfp itself are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, peptides synthesized using Fmoc-Phe-OPfp can display various activities such as antimicrobial, anticancer, and immunomodulatory effects depending on their sequences and modifications .
The synthesis of Fmoc-Phe-OPfp typically involves the following steps:
Fmoc-Phe-OPfp is predominantly used in:
Interaction studies involving Fmoc-Phe-OPfp typically focus on its role in forming peptide bonds and its structural contributions to peptide conformation. These studies often explore how variations in sequence and structure affect binding affinities and biological activities. For example, research has shown that changes in pH can influence the self-assembly behavior of Fmoc-protected peptides, impacting their physical properties and potential applications in drug delivery systems .
Several compounds share structural similarities with Fmoc-Phe-OPfp, each exhibiting unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-Phe-OH | Amino Acid Derivative | Basic form used directly in peptide synthesis |
Fmoc-Diphenylalanine | Dipeptide | Known for self-assembly into hydrogels |
Fmoc-L-Tyrosine | Amino Acid Derivative | Contains a hydroxyl group on the aromatic ring |
Fmoc-L-Leucine | Amino Acid Derivative | Branched-chain amino acid with hydrophobic properties |
Fmoc-Phe-OPfp is unique due to its specific ester functionality and its role as an activated building block that enhances coupling efficiency during peptide synthesis.
Fmoc-Phe-OPfp is formally designated as (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate. Its structure integrates three functional moieties:
Common synonyms include Fmoc-L-Phe-OPfp, N-Fmoc-L-phenylalanine pentafluorophenyl ester, and MFCD00065669.
Fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester exhibits a complex molecular structure characterized by the empirical formula C₃₀H₂₀F₅NO₄ [1] [2] [4]. The compound possesses a precise molecular weight of 553.48 grams per mole, as confirmed through multiple analytical determinations [1] [2] [9]. This molecular composition reflects the integration of three distinct structural components: the fluorenylmethoxycarbonyl protecting group contributing thirteen carbon atoms and nine hydrogen atoms, the phenylalanine amino acid backbone providing nine carbon atoms with its characteristic benzyl side chain, and the pentafluorophenyl ester moiety introducing five fluorine atoms that significantly influence the compound's reactivity profile [4] [10].
The molecular architecture demonstrates a carefully balanced design where each component serves a specific synthetic purpose [11]. The fluorenylmethoxycarbonyl group functions as a temporary amino-terminal protecting group, while the pentafluorophenyl ester serves as an activated carboxyl-terminal leaving group [15] [16]. This dual functionality makes the compound particularly valuable in peptide synthesis applications where controlled reactivity is essential [17].
Table 1: Basic Chemical Properties of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₀H₂₀F₅NO₄ | Multiple sources [1] [2] [4] |
Molecular Weight | 553.48 g/mol | Multiple sources [1] [2] [4] |
CAS Number | 86060-92-6 | Multiple sources [1] [2] [4] |
MDL Number | MFCD00065669 | Multiple sources [2] [9] |
Physical State | Powder/Crystalline solid | Multiple sources [10] [11] |
Color | White crystals | Multiple sources [10] [11] |
Melting Point | 149-151 °C | Literature [10] [11] |
Predicted Boiling Point | 674.8±55.0 °C | Predicted [10] [11] |
Predicted Density | 1.399±0.06 g/cm³ | Predicted [10] [11] |
Storage Temperature | 2-8 °C | Multiple sources [2] [9] |
Fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester exists as a crystalline solid under standard laboratory conditions [10] [11]. The compound typically appears as white crystals with a powder-like consistency when finely divided [10] [11]. These physical characteristics contribute to its stability and ease of handling in synthetic applications [14].
The crystalline nature of the compound provides several practical advantages including enhanced storage stability and predictable dissolution behavior in organic solvents [11]. The solid state remains stable at room temperature, though optimal storage requires refrigeration between 2-8 degrees Celsius to maintain long-term chemical integrity [2] [9] [31]. Under controlled storage conditions at negative twenty degrees Celsius, the compound maintains stability for approximately one month, while storage at negative eighty degrees Celsius extends stability to six months [5] [31].
The melting point range of 149-151 degrees Celsius indicates good thermal stability in the solid state [10] [11]. This thermal behavior suggests that the crystalline structure provides sufficient intermolecular interactions to maintain structural integrity until relatively high temperatures are reached [11]. The predicted boiling point of 674.8±55.0 degrees Celsius reflects the substantial molecular weight and multiple aromatic systems present in the structure [10] [11].
The solubility characteristics of fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester demonstrate typical behavior for activated amino acid esters used in peptide synthesis [10] [11]. The compound exhibits good solubility in common organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [10] [11]. Dimethylformamide represents the preferred solvent for most synthetic applications due to its excellent solvating properties and compatibility with peptide coupling reactions [16] [17].
Table 2: Solubility Profile of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester
Solvent | Solubility | Notes |
---|---|---|
Chloroform | Soluble | Common organic solvent for peptide synthesis |
Dichloromethane | Soluble | Common organic solvent for peptide synthesis |
Ethyl Acetate | Soluble | Common organic solvent for peptide synthesis |
Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent |
Acetone | Soluble | Polar organic solvent |
Dimethylformamide (DMF) | Good solubility | Preferred solvent for peptide coupling |
Water | Poorly soluble | Limited aqueous solubility typical for activated esters |
The compound demonstrates limited solubility in aqueous environments, which is characteristic of activated esters containing extensive aromatic systems and fluorinated components [15] [32]. This hydrophobic character necessitates the use of organic solvents for most synthetic manipulations [10] [11].
Stability parameters vary significantly depending on environmental conditions [5] [31] [32]. In organic solvents under anhydrous conditions, the compound maintains excellent stability [11]. However, exposure to aqueous environments at physiological pH leads to gradual hydrolysis of the activated ester functionality [15] [32]. The pentafluorophenyl ester group shows superior stability compared to other activated esters such as N-hydroxysuccinimide esters, which undergo more rapid hydrolysis in the presence of water [32].
Table 3: Stability Parameters of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester
Condition | Stability | Comments |
---|---|---|
Storage at -20°C | Stable for 1 month | Recommended storage condition |
Storage at -80°C | Stable for 6 months | Extended storage option |
Aqueous environment pH 7.4 | Hydrolysis susceptible | Activated ester prone to hydrolysis |
Organic solvents (DMF, DCM) | Generally stable | Suitable for synthesis applications |
Presence of nucleophiles | Rapid reaction | Designed reactivity for coupling |
Base treatment (piperidine) | Fmoc deprotection occurs | Selective amino deprotection |
Thermal stability | Stable to ~149°C melting point | Crystalline form provides stability |
The reactivity profile of fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester derives from the distinct chemical behavior of its constituent functional groups [15] [16] [17]. The pentafluorophenyl ester represents the most reactive component, functioning as an excellent leaving group in nucleophilic acyl substitution reactions [15] [16]. The five fluorine substituents on the phenyl ring create a highly electron-deficient aromatic system that significantly enhances the electrophilicity of the carbonyl carbon [15] [21].
Table 4: Functional Group Analysis of Fluorenylmethoxycarbonyl-Phenylalanine-Pentafluorophenyl Ester
Functional Group | Chemical Formula | Function | Reactivity |
---|---|---|---|
Pentafluorophenyl ester | C₆F₅-O-CO- | Activated ester leaving group | Highly reactive toward nucleophiles |
Fluorenylmethoxycarbonyl (Fmoc) | (C₁₃H₉)-CH₂-O-CO-NH- | Temporary amino protecting group | Base-labile protection |
Aromatic benzyl side chain | C₆H₅-CH₂- | Hydrophobic phenylalanine side chain | π-π stacking interactions |
Amino acid backbone | NH-CHR-CO- | Standard amino acid structure | Standard peptide coupling |
Multiple fluorine substituents | F₅ on phenyl ring | Electron-withdrawing activation | Enhanced electrophilicity |
The fluorenylmethoxycarbonyl protecting group exhibits selective reactivity toward base-catalyzed deprotection mechanisms [26] [27]. Treatment with piperidine or other secondary amines results in rapid removal of the fluorenylmethoxycarbonyl group through a beta-elimination mechanism that produces dibenzofulvene as a byproduct [26] [28]. This base-labile character allows for orthogonal protection strategies in peptide synthesis [28].
Pentafluorophenyl esters demonstrate superior reactivity compared to conventional activated esters while maintaining better hydrolytic stability than N-hydroxysuccinimide esters [15] [32]. The fluorinated leaving group undergoes nucleophilic displacement reactions with primary and secondary amines under mild conditions, typically requiring no additional coupling reagents or harsh reaction conditions [16] [17]. This reactivity pattern makes the compound particularly valuable for coupling reactions involving sterically hindered amino acids or sensitive substrates [16].
Table 5: Reactivity Comparison of Activated Ester Types
Activated Ester Type | Reactivity Level | Hydrolysis Stability | Advantages | Disadvantages |
---|---|---|---|---|
Pentafluorophenyl (PFP) | High | Good | Balance of reactivity and stability | Cost, requires pre-formation |
N-Hydroxysuccinimide (NHS) | High | Poor | Well-established, rapid coupling | Rapid hydrolysis in water |
p-Nitrophenyl | Moderate | Moderate | Moderate cost, stable | Lower reactivity |
Symmetric anhydrides | Very High | Poor | Fastest coupling rates | Requires immediate use |
Carbodiimide activation | Variable | N/A | In-situ activation | Side reactions possible |
The structure-reactivity relationships in fluorenylmethoxycarbonyl-phenylalanine-pentafluorophenyl ester reflect the synergistic effects of its multiple functional components [15] [17] [25]. The pentafluorophenyl group serves as an exceptionally effective leaving group due to the strong electron-withdrawing effects of the five fluorine substituents [15] [21]. These fluorine atoms stabilize the departing phenoxide anion through resonance and inductive effects, thereby facilitating nucleophilic acyl substitution reactions [15] [19].
The phenylalanine backbone contributes to the compound's overall reactivity profile through its aromatic benzyl side chain [22] [23] [25]. This hydrophobic aromatic system engages in π-π stacking interactions that can influence the compound's behavior in solution and its interactions with other aromatic systems [23] [25]. The benzyl side chain's electron-donating character provides a subtle modulating effect on the electron density of the amino acid backbone [22] [25].
The fluorenylmethoxycarbonyl protecting group incorporates a highly conjugated aromatic system that responds selectively to basic conditions [26] [27]. The fluorenyl ring system's extended conjugation stabilizes the carbanion intermediate formed during base-catalyzed deprotection, making this transformation both rapid and selective [26] [28]. This selectivity allows the fluorenylmethoxycarbonyl group to remain intact during nucleophilic attack at the activated ester site [28].
The electron-withdrawing effect of the pentafluorophenyl group extends beyond the immediate ester linkage to influence the reactivity of adjacent functional groups [12] [15] [21]. This electronic influence enhances the electrophilicity of the carbonyl carbon while simultaneously increasing the acidity of the adjacent alpha-hydrogen atoms [12] [21]. These effects contribute to the compound's exceptional performance in peptide coupling reactions where rapid and selective acylation is required [16] [17].
Irritant